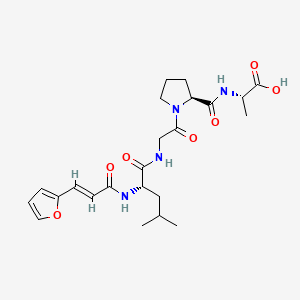

FA-Leu-Gly-Pro-Ala-OH

説明

Overview of FALGPA as a Synthetic Enzymatic Substrate

FALGPA, which stands for N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, is a synthetic peptide specifically designed for use as a substrate in biochemical assays. Its primary application is in the quantification of collagenase enzyme activity. The structural characteristics of FALGPA allow for the precise monitoring of enzymatic activity using continuous spectrophotometric rate determination techniques. This synthetic compound is a derivative of phenylalanine and has been utilized in laboratory experiments since its discovery. FALGPA serves as a colorimetric substrate for collagenase and is selective for this enzyme over others like trypsin, thermolysin, and elastase. caymanchem.com Collagenase enzymes cleave FALGPA at the Leu-Gly peptide bond.

Historical Context of FALGPA Utilization in Research

FALGPA has been used in laboratory experiments for various purposes since its discovery in the 1990s. Its use as a continuous spectrophotometric assay for Clostridium histolyticum collagenase was described in detail in a 1981 publication by Van Wart and Steinbrink. caymanchem.comresearchgate.net This method involves monitoring the decrease in absorbance of FALGPA after the addition of the enzyme, typically at wavelengths ranging from 324 to 345 nm. Over time, modified FALGPA assays have been developed, such as one for cell-associated collagenolytic activity. caymanchem.com Researchers have also used FALGPA to identify inhibitors of C. histolyticum collagenase. caymanchem.com While FALGPA and similar substrates like the Wünsch assay are commonly used for characterizing clostridial collagenases due to their ease of use and commercial availability, their relatively low binding affinity and signal-to-noise ratios can limit assay sensitivity, often requiring substantial amounts of enzyme and substrate. acs.org

Significance of Collagenase Activity in Biological Systems and Research Contexts

Collagenases are crucial enzymes belonging to the matrix metalloproteinase (MMP) family, primarily responsible for breaking down collagen, the major structural protein in connective tissues. mdpi.com The degradation and remodeling of collagen are essential processes in numerous physiological functions, including embryonic development, organ morphogenesis, tissue remodeling, angiogenesis, and wound healing. rsc.orgembopress.org

Aberrant collagenolysis, or the abnormal breakdown of collagen, is implicated in various pathological conditions such as arthritis, cancer, atherosclerosis, aneurysms, and fibrosis. rsc.orgembopress.org Bacterial collagenases, particularly those from Clostridium species, are considered important virulence factors that facilitate bacterial invasion and the spread of infection by degrading the extracellular matrix. mdpi.commdpi.com

Research into collagenase activity is significant for several reasons. Understanding the mechanisms of collagen degradation is vital for comprehending tissue dynamics in health and disease. embopress.org Collagenases are also targets for therapeutic intervention, particularly in the context of bacterial infections and diseases characterized by excessive collagen deposition or breakdown. mdpi.commdpi.com Furthermore, collagenases have biotechnological applications, including in tissue dissociation for cell isolation and culture, and potentially in the food industry for meat tenderization. mdpi.comrsc.orgcenmed.comresearchgate.net Assays utilizing substrates like FALGPA are fundamental tools in these research areas, allowing for the measurement and characterization of collagenase activity under various conditions and in the presence of potential inhibitors. abcam.com

Detailed research findings using FALGPA have contributed to understanding the kinetics and properties of different collagenases. For instance, studies have characterized the activity of catalytic domains of clostridial collagenases like ColG, ColH, and ColT using FALGPA as a substrate, revealing differences in activity and substrate affinity among them. researchgate.net Research has also shown that FALGPA hydrolysis by collagenase can be inhibited by certain compounds, and kinetic studies using FALGPA can help determine the nature of this inhibition. uc.edu

Here is a table summarizing some kinetic parameters observed in studies using FALGPA as a substrate for different collagenases:

| Collagenase Type | Substrate (FALGPA) Concentration Range | Buffer Conditions | pH | Temperature (°C) | Observed Kinetic Parameter(s) | Reference |

| Clostridium histolyticum | 0.05 mM | 50 mM Tricine, 0.4 M NaCl, 10 mM CaCl2 | 7.5 | 25 | Hydrolysis monitored | |

| Clostridium histolyticum | 0.2-1.6 mM | 0.05 M Tricine, 0.4 M NaCl, 10 mM CaCl2 | 7.5 | Not specified | Vmax, Km, Ki (with inhibitor) | uc.edu |

| Clostridial Collagenases (ColG, ColH, ColT catalytic domains) | 0.4 mM | Not specified (Peptidolytic assay) | Not specified | Not specified | Relative peptidolytic activities | nih.gov |

| Clostridial Collagenases (ColG, ColH, ColT catalytic domains) | Various (for Km determination) | 250 mM Tricine | 8.2 | Not specified | Km, kcat | researchgate.netnih.gov |

| Mannheimia haemolytica A2 protease | Not specified | Not specified | Not specified | Not specified | Inhibition by phenanthroline | mdpi.com |

| Bacterial Collagenases (e.g., Clostridium histolyticum type I-XI) | Ready to use | Collagenase Assay Buffer | Not specified | Not specified | Activity measurement, Inhibitor screening | abcam.com |

| Microbial Collagenase | 0-10 mM (for Km), 10 mM (for kcat) | 50 mM Britton and Robinson buffer | 7.0 | 30 | Km, kcat | csic.es |

Note: This table compiles data from various sources, and specific experimental conditions may vary, influencing the observed kinetic parameters.

Further research using FALGPA has shown that the catalytic domains of clostridial collagenases can cleave this synthetic substrate, even if they cannot degrade native collagen efficiently without accessory domains. nih.gov This highlights the utility of FALGPA for studying the intrinsic proteolytic activity of collagenases.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQNOJSYZSINX-PVJKAEHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-65-2 | |

| Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Falgpa

Peptide Synthesis Methodologies for the Leu-Gly-Pro-Ala Core Sequence

The tetrapeptide sequence Leu-Gly-Pro-Ala forms the peptide backbone of FALGPA. The synthesis of this core sequence is typically achieved using established peptide synthesis methodologies.

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the predominant technique for synthesizing the Leu-Gly-Pro-Ala sequence. ijsra.netresearchgate.netlcms.czgoogle.comgoogle.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymeric resin support. researchgate.netgoogle.com SPPS offers advantages in terms of simplified purification, as excess reagents and by-products can be removed by washing the resin. google.com

Commonly employed SPPS strategies include Fmoc (9-fluorenylmethoxycarbonyl) chemistry. lcms.cziris-biotech.deresearchgate.net In Fmoc chemistry, the Nα-amino group of each incoming amino acid is protected with the Fmoc group, which is labile to basic conditions. lcms.cziris-biotech.de Side-chain functional groups of amino acids, if present, are protected with more robust protecting groups, such as tert-butyl (tBu) for residues like Ser, Tyr, Asp, and Glu, which are typically removed during the final cleavage from the resin using acidic conditions. lcms.cziris-biotech.de For Leu, Gly, Pro, and Ala, side-chain protection is generally not required in standard Fmoc synthesis unless modifications are intended.

Various solid supports can be utilized for the synthesis of the Leu-Gly-Pro-Ala peptide, including Rink amide resin, Wang resin, and chlorotrityl resins (e.g., 2-Cl-Trt-Cl resin). lcms.cziris-biotech.de The choice of resin depends on the desired C-terminal modification (e.g., free acid, amide) and the cleavage strategy.

Peptide bond formation in SPPS is facilitated by coupling reagents that activate the carboxyl group of the incoming protected amino acid, allowing it to react with the free N-terminus of the peptide chain on the resin. Common coupling reagents used in SPPS include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole), DIPC (N,N′-Diisopropylcarbodiimide) with HOBt, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). lcms.cziris-biotech.deacs.org The coupling reactions are typically carried out in organic solvents like N,N-dimethylformamide (DMF). lcms.cziris-biotech.depeptide.com

Following the completion of the peptide sequence assembly on the solid support, the peptide is cleaved from the resin and simultaneously deprotected (except for the N-terminal Fmoc if subsequent modification is planned) using an acidic cocktail, commonly trifluoroacetic acid (TFA) often containing scavengers to quench reactive by-products. lcms.cz

Large-Scale Synthesis Strategies for Research Grade Production

For the production of research-grade FALGPA in larger quantities, the principles of solid-phase peptide synthesis are adapted for larger scales, referred to as bulk peptide synthesis. waters.com While specific detailed protocols for the large-scale synthesis of Leu-Gly-Pro-Ala for FALGPA are not extensively documented in the general literature, the fundamental techniques remain consistent with analytical scale SPPS. iris-biotech.depeptide.comwaters.com Scaling up involves using larger reaction vessels, increased quantities of resin and reagents, and optimizing reaction times and washing steps to ensure efficient coupling and minimize the formation of truncated or impurity sequences. iris-biotech.de The choice of resin with appropriate particle size and cross-linking is crucial for efficient solvent flow and reaction kinetics in large-scale columns. iris-biotech.de Process monitoring techniques, such as monitoring the coupling efficiency after each amino acid addition, are essential to ensure the quality of the synthesized peptide chain at scale.

Furylacryloylation Chemistry and Reaction Conditions

The final step in the synthesis of FALGPA involves the attachment of the 3-(2-furyl)acryloyl group to the N-terminus of the synthesized Leu-Gly-Pro-Ala peptide. This process is an acylation reaction.

Specific Reagents and Catalysis for Acryloylation

The furylacryloylation is typically achieved by reacting the free N-terminus of the Leu-Gly-Pro-Ala peptide with an activated derivative of 3-(2-furyl)acrylic acid. The most commonly reported reagent for this step is N-(3-[2-Furyl]acryloyl) chloride. waters.com

The reaction is generally carried out in the presence of a base, such as triethylamine, which neutralizes the acid generated during the acylation reaction and ensures that the peptide's amino group is in its reactive free base form. waters.com The choice of solvent is important to ensure solubility of both the peptide and the acylating agent and to facilitate the reaction. Typical solvents for peptide acylation reactions include organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired N-terminally modified peptide while minimizing side reactions. While specific detailed conditions for the furylacryloylation of Leu-Gly-Pro-Ala may vary, similar acylation reactions on peptides are often performed at or near room temperature for a period ranging from a few minutes to several hours, depending on the reactivity of the acylating agent and the peptide sequence.

Advanced Purification and Analytical Verification of the Compound

Following the furylacryloylation reaction, the crude FALGPA product contains the desired compound along with potential impurities, including unreacted peptide, excess acylating agent, and reaction by-products. Purification is essential to obtain high-purity FALGPA for research applications.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and highly effective technique for the purification of synthetic peptides, including FALGPA. hplc.euresearchgate.netgoogle.comwindows.netresolvemass.ca RP-HPLC separates compounds based on their hydrophobicity. By using a gradient of increasing organic solvent (such as acetonitrile) in an aqueous mobile phase (often containing an acidic modifier like trifluoroacetic acid), FALGPA can be separated from less hydrophobic impurities. researchgate.netgoogle.com Preparative HPLC systems are used for purifying larger quantities of the compound. researchgate.netgoogle.comwindows.net

Analytical verification of the synthesized FALGPA is crucial to confirm its identity, purity, and structural integrity. A combination of analytical techniques is typically employed:

HPLC: Analytical RP-HPLC is used to assess the purity of the final product. The chromatogram provides a profile of the components in the sample, and the purity is determined by the relative area of the peak corresponding to FALGPA. nih.gov

Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are used to determine the molecular weight of the synthesized compound, confirming that it matches the theoretical mass of FALGPA. ijsra.netresearchgate.netgoogle.comoxfordglobal.combiopharmaspec.comjpt.comabclonal.comcdnsciencepub.com MS can also provide information about potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (e.g., 1H NMR, 13C NMR) provides detailed information about the chemical structure of FALGPA, confirming the presence of all amino acid residues and the furylacryloyl group in the correct connectivity. ijsra.netoxfordglobal.combiopharmaspec.comjpt.comabclonal.comcdnsciencepub.com

UV/Visible Spectrophotometry: FALGPA has a characteristic absorbance in the UV/Vis region due to the furylacryloyl chromophore. nih.govwindows.netnih.gov Spectrophotometry is used for the quantitative determination of FALGPA concentration and is the basis for the continuous spectrophotometric assay of collagenase activity, where the hydrolysis of FALGPA leads to a change in absorbance at specific wavelengths (e.g., 305 nm, 324-345 nm). nih.govwindows.netnih.gov

Design and Synthesis of Structurally Modified FALGPA Analogues for Mechanistic Probes

Structurally modified analogues of FALGPA are designed and synthesized to serve as mechanistic probes for studying enzyme specificity, kinetics, and the structural requirements for substrate recognition by collagenases and other peptidases. mdpi.comresearchgate.netcatalysis.blogacs.org These analogues can provide insights into the enzyme's active site and catalytic mechanism.

The design of FALGPA analogues typically involves modifications to either the peptide sequence (Leu-Gly-Pro-Ala) or the N-terminal furylacryloyl group. Modifications to the peptide sequence might include:

Substitution of amino acid residues at specific positions (P1, P1', P2', etc., relative to the cleavage site).

Alteration of the stereochemistry of one or more amino acids.

Truncation or extension of the peptide chain.

Modifications to the furylacryloyl group could involve:

Changing the furan (B31954) ring substitution pattern.

Modifying the acrylic acid linker.

Replacing the furyl group with other aromatic or heterocyclic systems.

The synthesis of these analogues employs similar methodologies to those used for FALGPA itself. Solid-phase peptide synthesis is utilized to prepare modified peptide sequences. Subsequent acylation with modified furylacrylic acid derivatives (or other acylating agents) is then performed. Alternatively, solution-phase synthesis techniques might be employed for certain modifications or shorter peptide sequences.

The synthesis of modified furylacrylic acid derivatives or other non-peptide moieties requires various organic synthesis reactions, such as condensation reactions, coupling reactions, and functional group transformations. mdpi.comresearchgate.net

Following synthesis, FALGPA analogues undergo rigorous purification and analytical characterization using techniques similar to those described for FALGPA to confirm their structure and purity before being used in enzymatic assays or other biological studies. Structure-activity relationship (SAR) studies, which correlate structural modifications with changes in enzymatic activity or binding affinity, are a key application of these synthesized analogues. mdpi.comresearchgate.netcatalysis.blog

Molecular Interactions and Enzymatic Hydrolysis of Falgpa

Substrate Specificity of Collagenases Towards FALGPA

FALGPA, a synthetic peptide, serves as a crucial substrate for assessing the activity of collagenases, particularly those derived from Clostridium histolyticum. sigmaaldrich.comsigmaaldrich.com The interaction between collagenase and FALGPA is highly specific, governed by the enzyme's structural features and the peptide's amino acid sequence.

FALGPA is the acronym for N-[3-(2-Furyl)acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine. nih.gov Collagenases, which are zinc-containing metalloproteinases, catalyze the hydrolysis of a peptide bond within this sequence. nih.gov The enzymatic assay for collagenase activity using FALGPA relies on monitoring the decrease in absorbance at a specific wavelength as the peptide is cleaved. nih.govresearchgate.net This change occurs because the cleavage separates the N-terminal furylacryloyl (FA) group from the rest of the peptide. nih.gov While bacterial collagenases can hydrolyze native collagen at multiple sites, their action on synthetic peptides like FALGPA occurs at a specific peptide bond. nih.gov The recognized cleavage sequence for collagenase is generally within a Pro-X-Gly-Pro motif, where X is often a neutral amino acid. sigmaaldrich.com The hydrolysis of FALGPA by collagenase is a standard method for quantifying the enzymatic activity, with one unit defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C. scientificlabs.iesigmaaldrich.com

The catalytic activity and substrate recognition of collagenases are dictated by specific amino acid residues within the enzyme's active site. The core of the active site contains a conserved HEXXH zinc-binding motif, which is essential for catalysis. nih.gov In clostridial collagenases, the catalytic zinc ion is coordinated by three key residues: two histidines (His) and one glutamate (B1630785) (Glu). nih.gov

Detailed structural analyses have identified other critical residues involved in substrate binding and recognition:

S1' Recognition Site : This subsite is formed by a conserved double glycine (B1666218) motif (e.g., Gly493-Gly494 in Collagenase G). The amide nitrogens of these glycine residues are responsible for orienting and stabilizing the carbonyl oxygen of the P1' residue of the substrate. nih.gov

Hydrophobic Basement : A strictly conserved alanine (B10760859) residue (e.g., Ala558 in Collagenase G) is located approximately 4.4 Å beneath the catalytic zinc ion. nih.gov This residue serves as a hydrophobic platform, playing a pivotal role in the function and architecture of the active site core. nih.gov

These specific residues create a unique chemical environment tailored for recognizing and cleaving peptide sequences like that found in FALGPA.

Collagenases, particularly from Clostridium histolyticum, are not a single enzyme but a mixture of several isoforms that can be categorized into two main classes based on their substrate specificity. sigmaaldrich.com

Class I Collagenases : This class (comprising isoforms α, β, γ) exhibits high activity towards native, triple-helical collagen but has lower to moderate activity against synthetic peptides such as FALGPA. sigmaaldrich.comresearchgate.net

Class II Collagenases : This class (comprising isoforms δ, ε, ζ) shows lower activity towards native collagen but demonstrates high hydrolytic activity against small synthetic substrates like FALGPA. sigmaaldrich.comresearchgate.net

This differential preference is a key functional distinction between the classes. sigmaaldrich.com For effective tissue dissociation, a combination of both classes is often required, as the true collagenase activity (Class I) and the peptidase activity (Class II) act synergistically. scientificlabs.ie

Furthermore, comparisons with collagenases from other bacteria, such as Grimontia hollisae (Ghcol), reveal different specificities. In one study, the specific activity of ColH (a Class II enzyme) on FALGPA was found to be higher than that of ColG (a Class I enzyme). nih.gov Ghcol, in turn, showed even higher activity on FALGPA than both ColH and ColG, suggesting it possesses a larger space for substrate binding in its active site. nih.gov

Enzymatic Kinetics of FALGPA Hydrolysis

The hydrolysis of FALGPA by collagenase follows Michaelis-Menten kinetics, a model that describes the relationship between the concentration of a substrate and the rate of an enzymatic reaction. libretexts.orgwashington.edu The key parameters of this model are Km (the Michaelis constant) and Vmax (the maximum reaction velocity). washington.edu

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. washington.edu It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. reddit.com Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. khanacademy.org

For the hydrolysis of FALGPA by bacterial collagenase at 25°C and pH 7.5, a Km value of 0.55 mM has been reported. uc.edu Kinetic parameters are often determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot. uc.eduutah.edu These parameters can be influenced by the presence of inhibitors. uc.eduresearchgate.net

| Condition | Km (mM) | Vmax (mmol·s-1) | Inhibition Type |

|---|---|---|---|

| Collagenase alone | 0.55 | - | - |

| + 20 µM DAC | ~0.55 | 0.62 | Non-competitive |

| + 40 µM DAC | ~0.55 | 0.44 | Non-competitive |

| + 100 µM PA | 0.29 | 0.00014 | Uncompetitive |

| + 100 µM GA | 0.56 | 0.00021 | Competitive |

Data is illustrative of reported findings; specific Vmax values can vary based on enzyme concentration and assay conditions. DAC: Dialdehyde (B1249045) Cellulose (B213188); PA: Punicalagin; GA: Gallic Acid.

The rate of FALGPA hydrolysis by collagenase is highly sensitive to the conditions of the reaction microenvironment, including pH, temperature, and the presence of cofactors and inhibitors.

pH : Collagenase activity is optimal within a pH range of 6.3 to 8.8. scientificlabs.ie Standard enzymatic assays using FALGPA are typically performed at a buffered pH of 7.5. sigmaaldrich.com

Temperature : Assays are generally conducted at a standardized temperature, such as 25°C, to ensure consistent and reproducible results. scientificlabs.iesigmaaldrich.com

Cofactors : Collagenase is a metalloproteinase that requires zinc (Zn²⁺) for its catalytic activity. sigmaaldrich.com Additionally, its activity is significantly enhanced and stabilized by calcium ions (Ca²⁺). sigmaaldrich.comscientificlabs.ie Calcium is a crucial component of the reaction buffer in most standard assay protocols. sigmaaldrich.com

Inhibitors : The enzyme's activity can be diminished or eliminated by substances that chelate metal ions. A common inhibitor is ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). scientificlabs.ie Other inhibitors include compounds like β-mercaptoethanol and glutathione. scientificlabs.ie

Influence of Reaction Microenvironment on Hydrolytic Rate

Interaction Dynamics with Specific Collagenase Isoforms and Origin

Collagenases from Clostridium histolyticum (ColG and ColH) and Clostridium tetani (ColT) are well-characterized isoforms that exhibit distinct activities towards both native collagen and synthetic peptides like FALGPA. These differences in activity are attributed to variations in their domain structure and active site topology. nih.govnih.gov

These differences in catalytic efficiency reflect their substrate preferences. ColH, with its high activity towards FALGPA, is classified as a Class II collagenase, which generally exhibits high activity towards synthetic peptides and moderate activity on native collagen. Conversely, ColG is a Class I collagenase, characterized by high activity on native collagen and more moderate activity on small synthetic substrates like FALGPA. The structural basis for these differences lies in the accessibility of the active site and the presence of loops that act as selectivity filters. nih.gov For instance, the active site in ColH is more readily accessible to the small FALGPA substrate. desy.de

Below is an interactive data table summarizing the kinetic parameters of ColG, ColH, and ColT with FALGPA as the substrate.

| Enzyme | Origin | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ColG | Clostridium histolyticum | 0.85 | 0.08 | 94 |

| ColH | Clostridium histolyticum | 0.25 | 10.5 | 42,000 |

| ColT | Clostridium tetani | 0.55 | 6.2 | 11,270 |

Data sourced from a biochemical characterization study of the catalytic domains of the three collagenase isoforms. desy.de

Clostridial Collagenases (e.g., ColG, ColH, ColT)

Structural Basis of Substrate Recognition and Catalysis for Distinct Collagenase Types

Bacterial collagenases, particularly those from clostridial species, possess a complex modular structure fine-tuned for the recognition and degradation of collagen and synthetic substrates like FALGPA. The catalytic machinery resides within the collagenase unit, which is characterized by a distinctive saddle-shaped architecture composed of an activator and a peptidase domain. nih.govresearchgate.net

At the heart of the peptidase domain lies the active site, which contains a catalytic zinc ion coordinated by a conserved HEXXH motif, classifying these enzymes as gluzincin metalloproteases. nih.govnih.gov The recognition of substrates is not solely dependent on this zinc ion. Crystal structure analyses of clostridial collagenase isoforms (ColG, ColH, and ColT) have revealed that loops near the active site function as a "conformational selectivity filter," regulating substrate access to the catalytic center. nih.govresearchgate.net These loops contribute to the distinct peptidolytic activities observed among different collagenase isoforms. nih.govresearchgate.net

Furthermore, a calcium binding site has been identified in close proximity to the catalytic zinc in some isoforms, such as ColH and ColT. nih.govresearchgate.netnih.gov Both the zinc and calcium ions are essential for full enzymatic activity, highlighting the critical role of these metal ions in maintaining the structural integrity and catalytic function of the active site. nih.govresearchgate.net The interaction with the substrate is further stabilized by a "wall" structure within the active site that acts as a molecular ruler, which is particularly relevant for the enzyme's activity on larger collagen molecules. nih.govresearchgate.net For a small substrate like FALGPA, which mimics the Gly-Pro-Ala sequence common in collagen, the prime site of the enzyme's active site is what recognizes and binds the peptide for cleavage. nih.gov

Bacterial Collagenases from Diverse Species (e.g., Streptococcus agalactiae, Mannheimia haemolytica, Lysinibacillus sphaericus)

The ability to hydrolyze FALGPA is not limited to clostridial enzymes and has been identified in a range of bacteria.

Streptococcus agalactiae : Group B streptococci (GBS) exhibit a cell-associated collagenolytic activity. nih.gov Clinical isolates have been shown to degrade FALGPA, a process that is inhibited by metalloprotease inhibitors such as EDTA and 1,10-phenanthroline, indicating the action of a zinc-dependent metalloenzyme. nih.gov Crude cell lysates show even higher activity, confirming the presence of an enzyme capable of processing this substrate. nih.gov

Mannheimia haemolytica : This ruminant pathogen secretes a Zn-metalloprotease with collagenase activity. nih.gov While detailed kinetic studies using FALGPA are not extensively reported, previous work has shown that the synthetic peptide can be used to inhibit the enzyme's collagenolytic activity, which suggests that FALGPA acts as a substrate and binds to the active site. nih.gov

Lysinibacillus sphaericus : A nonpathogenic, soil-dwelling bacterium, L. sphaericus VN3 produces a collagenase of approximately 110 kDa. tandfonline.comnih.gov This enzyme demonstrates broad substrate activity, including against collagen, gelatin, and casein. tandfonline.comresearchgate.net Although FALGPA is noted as a potential synthetic substrate for detecting its collagenolytic activity, detailed kinetic parameters for FALGPA hydrolysis by this specific enzyme have not been published; the kinetic analysis performed focused on larger protein substrates. tandfonline.comresearchgate.net

Comparative Biochemical Analysis of FALGPA Hydrolysis Across Varied Enzyme Sources

The catalytic efficiency (kcat/Km) can vary dramatically. For instance, the difference in efficiency between the two C. histolyticum enzymes, ColG and ColH, is approximately 500-fold. desy.de This vast difference is attributed primarily to a kcat effect, suggesting subtle but critical variations in the active site architecture that affect the catalytic rate rather than substrate binding. desy.de Despite these differences in turnover, the substrate affinities (Km) vary less significantly, with less than a 3.5-fold difference among the three enzymes, indicating shared substrate recognition features. desy.de For C. histolyticum collagenase, reported Km values for FALGPA are generally in the range of 0.2–1.0 mM, depending on the specific enzyme class and assay conditions. medkoo.com

| Enzyme | Source Organism | Relative Activity | Relative Substrate Affinity (1/Km) | Key Finding |

|---|---|---|---|---|

| ColH | Clostridium histolyticum | Highest | Highest | Most efficient of the three enzymes studied for FALGPA hydrolysis. |

| ColG | Clostridium histolyticum | Lowest | Moderate | Shows significantly lower catalytic rate (kcat) compared to ColH. |

| ColT | C. tetani | Moderate | Moderate | Activity and affinity are intermediate between ColG and ColH. |

Conformational Dynamics of Enzyme-Substrate Complexes During FALGPA Hydrolysis

The process of enzymatic catalysis is inherently dynamic, involving complex conformational changes in both the enzyme and the substrate. The hydrolysis of FALGPA is no exception and is governed by the unanticipated dynamics of the enzyme's substrate recognition sites. researchgate.net Structural studies of clostridial collagenases reveal a quaternary subdomain dynamism that is crucial for tuning enzymatic activity. nih.govresearchgate.net

Upon substrate binding, the enzyme-substrate complex is not static. Molecular dynamics simulations of related enzyme-substrate systems suggest that the enzyme's catalytic domain can reorient itself to properly interact with the substrate for hydrolysis. nih.govresearchgate.net For collagenases acting on larger collagen peptides, this involves the binding and unwinding of the triple helix by specific domains. nih.gov While FALGPA is too small to engage these collagen-binding domains, the principle of dynamic conformational adjustment within the catalytic peptidase domain still applies.

The binding of a substrate like FALGPA to the active site is likely governed by a "conformational selection" mechanism, where the substrate preferentially binds to a specific subset of the enzyme's pre-existing conformational ensemble. This interaction then induces further, more subtle changes in the active site. These dynamics, which include motions like the "aspartate switch" observed in ColH that modulates the catalytic zinc, are critical for properly orienting the scissile bond for cleavage and facilitating the chemical reaction. nih.govresearchgate.net Therefore, the catalytic efficiency of FALGPA hydrolysis is not merely a function of static active site geometry but is intimately linked to the intricate and rapid conformational plasticity of the enzyme-substrate complex. researchgate.net

Inhibition of Falgpa Hydrolysis and Enzyme Modulation

Mechanisms of Collagenase Inhibition Probed by FALGPA Assays

FALGPA assays are instrumental in elucidating the various ways in which inhibitors can modulate collagenase activity. These mechanisms primarily include competitive inhibition, active site chelation, and allosteric modulation, with the ability to distinguish between reversible and irreversible modes of action.

Competitive Inhibition Dynamics and Kinetic Derivations

In competitive inhibition, an inhibitor molecule, often structurally similar to the substrate, competes for the same active site on the enzyme. This binding is reversible, and its effect can be overcome by increasing the substrate concentration. While the maximal velocity (Vmax) of the reaction remains unchanged in the presence of a competitive inhibitor, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, appears to increase. This is because a higher concentration of the FALGPA substrate is required to outcompete the inhibitor and achieve half-maximal velocity.

The kinetics of competitive inhibition in a FALGPA-based assay can be described by the Michaelis-Menten equation, modified to account for the presence of the inhibitor:

v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Where:

v is the initial reaction velocity

Vmax is the maximum reaction velocity

[S] is the concentration of FALGPA

Km is the Michaelis constant for FALGPA

[I] is the concentration of the competitive inhibitor

Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

From this equation, it is evident that the apparent Km (Km_app = Km * (1 + [I]/Ki)) increases with the concentration of the inhibitor. Kinetic parameters such as Km and Ki can be determined graphically using Lineweaver-Burk plots, where the reciprocal of the reaction velocity (1/v) is plotted against the reciprocal of the substrate concentration (1/[S]). In the presence of a competitive inhibitor, these plots will show a series of lines with different slopes that intersect at the same point on the y-axis (1/Vmax).

Active Site Chelation and Allosteric Modulation of Enzyme Activity

A significant number of collagenase inhibitors function by directly interacting with the catalytic machinery within the active site. A key feature of many collagenases is a zinc ion (Zn2+) that is essential for their catalytic activity. Inhibitors can act by chelating this zinc ion, effectively removing it from its functional role and thereby inactivating the enzyme. FALGPA assays can be used to assess the potency of such chelating agents by measuring the decrease in the rate of FALGPA hydrolysis.

Allosteric modulation represents another mechanism of enzyme regulation where an inhibitor binds to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, leading to a decrease in its catalytic efficiency. While FALGPA binds to the active site, a decrease in its hydrolysis rate in the presence of a compound that does not compete with it for binding can suggest an allosteric mechanism. For instance, studies on the inhibition of type I collagenase by dialdehyde (B1249045) cellulose (B213188) (DAC) using a FALGPA assay revealed a non-competitive inhibition pattern. This suggests that DAC binds to a site other than the active site, reducing the enzyme's efficiency without preventing FALGPA from binding. uc.edu

Differentiation of Reversible and Irreversible Inhibition Modes

FALGPA assays can also be employed to distinguish between reversible and irreversible inhibitors of collagenase. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its activity upon removal of the inhibitor. In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity.

A common method to differentiate between these two modes is a dialysis or rapid dilution experiment. If an enzyme is incubated with a reversible inhibitor and then the inhibitor is removed through dialysis or significantly diluted, the enzyme's activity in a subsequent FALGPA assay will be restored. Conversely, if the inhibitor is irreversible, the enzyme's activity will not be recovered even after the removal of the unbound inhibitor. For example, a probable covalent binding of an inhibitor to side chain amino groups near the active site of collagenase has been suggested as a mechanism of irreversible inhibition. uc.edu

Identification and Characterization of Inhibitory Compounds

The search for novel and effective collagenase inhibitors is an active area of research. FALGPA assays, often as part of a high-throughput screening process, play a role in the initial identification and subsequent characterization of these compounds.

Small Molecule Inhibitors Synthesized or Identified Through Screening

Screening of chemical libraries has led to the discovery of various small molecule inhibitors of collagenase. While FALGPA assays can be used for initial screening, their sensitivity can be limited due to the low binding affinity of the substrate. acs.org Consequently, more sensitive techniques like fluorescence resonance energy transfer (FRET) assays are often employed for primary screening, with FALGPA assays potentially used for secondary validation or characterization. acs.org

Research has focused on several classes of chemical compounds as potential collagenase inhibitors due to their ability to interact with the enzyme's active site, particularly the catalytic zinc ion.

Mercaptoacetamides: N-aryl mercaptoacetamide-based compounds have been identified as a promising inhibitor scaffold. acs.org Screening of a focused library led to the discovery of mercaptoacetamide derivatives that showed sub-micromolar affinities for collagenase H (ColH) from Clostridium histolyticum. acs.orgresearchgate.net Although a FRET-based assay was used for the primary screening due to its higher sensitivity, FALGPA was used as a positive control in the initial SPR-based binding assay, highlighting its role in the broader drug discovery process. acs.org The selectivity of these compounds for bacterial collagenases over human matrix metalloproteinases (MMPs) makes them attractive candidates for further development. acs.orgresearchgate.net

Diphosphonates: Diphosphonates are another class of compounds that have been investigated as collagenase inhibitors. Some FDA-approved diphosphonates have shown inhibitory activity against bacterial collagenases. nih.gov

Hydroxamates: Hydroxamate-based compounds have a well-established history as inhibitors of metalloproteinases, including collagenases. Their inhibitory activity is often attributed to the ability of the hydroxamic acid moiety to chelate the active site zinc ion. While some studies on hydroxamate inhibitors of collagenase have been conducted, the use of FALGPA assays for their specific characterization is not always explicitly detailed, with some research opting for assays with different substrates.

The following table summarizes the inhibitory activity of selected compounds, noting that while FALGPA is a relevant substrate for collagenase, more sensitive assays are often preferred for determining precise inhibitory constants of potent inhibitors.

| Inhibitor Class | Example Compound | Target Enzyme | Assay Type | IC50 (µM) |

| Mercaptoacetamide | Compound with unsubstituted aniline | ColH-PD | FRET | 25 ± 6 |

| Mercaptoacetamide | Compound with p-methoxy aniline | ColH-PD | FRET | 1.9 ± 0.3 |

| Non-competitive | Dialdehyde Cellulose (DAC) | Type I Collagenase | FALGPA | Ki = 34 |

Data for mercaptoacetamides were obtained using a FRET-based assay, which is noted to be more sensitive than the FALGPA assay. acs.org The Ki value for DAC was determined from a Dixon plot in a FALGPA-based kinetic study. uc.edu

Structure-Activity Relationship (SAR) Studies Derived from FALGPA Interaction Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. For collagenase inhibitors, data generated from FALGPA hydrolysis assays provide the quantitative measure of inhibitory activity (e.g., IC50 values) that forms the basis of these studies. acs.orgsigmaaldrich.com By systematically modifying the chemical structure of a lead compound and measuring the corresponding change in its ability to inhibit FALGPA cleavage, researchers can deduce which molecular features are critical for enzyme binding and inhibition.

An example of this process begins with the screening of compound libraries to find initial "hits." In one such screening effort, a library of 1520 small molecules was tested for binding to the peptidase domain of collagenase H (ColH) from Clostridium histolyticum. acs.org The FALGPA peptide itself was used as a positive control to ensure the enzyme's integrity during the screening process. acs.org From this initial screen, an N-aryl mercaptoacetamide-based inhibitor scaffold was discovered that showed sub-micromolar affinity for the target enzyme. acs.org

Once a promising scaffold is identified, SAR studies commence. By synthesizing and testing analogues of the initial hit, researchers can build a model of the pharmacophore. For instance, studies on clostridial collagenase inhibitors have revealed the importance of specific functional groups and their spatial arrangement for potent inhibition. acs.org The data from FALGPA assays, which measure the inhibition of peptide cleavage, are crucial for determining the efficacy of each new chemical analogue, thereby guiding the rational design of more effective inhibitors. acs.orgsigmaaldrich.com

| Scaffold/Compound Class | Key Structural Feature | Impact on Collagenase Inhibition (as measured by FALGPA assay) | Reference |

| N-aryl mercaptoacetamide | Mercaptoacetamide group | Essential for binding to the enzyme's active site. | acs.org |

| Isoamylphosphonyl-GPA | Phosphonyl group | Acts as a transition-state analogue, leading to potent inhibition. | nih.gov |

Natural Product-Derived Inhibitors and Extracts

Nature provides a vast repository of chemical diversity, and numerous plant extracts have been investigated for their potential to inhibit collagenase activity, often using FALGPA hydrolysis as the benchmark assay.

A wide array of plant and seaweed extracts have demonstrated significant inhibitory activity against collagenase in assays measuring the degradation of FALGPA.

Sambucus nigra (Elderberry): Extracts from elderberry have shown notable collagenase-inhibitory activity. nih.govmdpi.com In one study, an extract-loaded ethosomal formulation exhibited exceptionally high inhibition of 99.67%, surpassing even the free extract (93.57%). nih.gov

Maclura pomifera (Osage Orange): A methanolic extract of M. pomifera demonstrated potent, time-dependent collagenase inhibition. turkjps.orgnih.gov Using a FALGPA-based assay, the extract at a concentration of 1 mg/mL achieved 84.55% inhibition after 20 minutes, which increased to 94.68% after 40 minutes. turkjps.orgnih.gov

Fenugreek (Trigonella foenum-graecum): Ethanolic extracts of fenugreek seeds have been shown to inhibit collagenase, with a reported IC50 value of 0.56 mg/mL in a FALGPA-based assay. nih.govnih.gov This inhibitory concentration was found to be more potent than that of ascorbic acid. nih.gov Nanoencapsulation of the fenugreek extract further enhanced its anti-collagenase activity, reducing the IC50 to 0.205 mg/mL. nih.gov

Seaweed: Various seaweed extracts have been identified as collagenase inhibitors. e-fas.org An extract from the Mediterranean seaweed Ericaria amentacea inhibited 45–65% of collagenase activity in a FALGPA degradation assay. mdpi.com A broader study of 42 Korean seaweed extracts also utilized the FALGPA substrate to identify potent inhibitors, with brown and green seaweeds showing particularly high activity. e-fas.org For example, the green seaweed Cladophora wrightiana var. minor exhibited an IC50 value of 77.14 μg/mL. e-fas.org

Sargassum fusiforme : Polyphenol-rich extracts from this specific brown seaweed showed strong dose-dependent inhibition of collagenase. nih.gov At a concentration of 100 μg/mL, the inhibition rate was 95.72%, comparable to the positive control EGCG. nih.gov Steaming the seaweed prior to extraction was found to increase the collagenase inhibitory activity. semanticscholar.org

Polytrichum formosum : Extracts from this moss species also inhibit collagenase activity. A 70% ethanol (B145695) extract demonstrated a dose-dependent inhibitory effect against collagenase in a FALGPA assay, with a calculated IC50 of 4.65 mg/mL. nih.govnih.gov

| Extract Source | Type of Extract | Key Finding (Collagenase Inhibition) | Substrate Used | Reference |

| Maclura pomifera | 80% Methanol | 94.68% inhibition at 1 mg/mL after 40 min. | FALGPA | turkjps.orgnih.gov |

| Fenugreek | Ethanolic | IC50 = 0.56 mg/mL. | FALGPA | nih.govresearchgate.net |

| Ericaria amentacea (Seaweed) | Ethanol / DMSO | 45-65% inhibition at 50 µg/mL. | FALGPA | mdpi.com |

| Sargassum fusiforme | Polyphenol-rich | 95.72% inhibition at 100 µg/mL. | Not specified, but typical for this assay. | nih.gov |

| Polytrichum formosum | 70% Ethanol | IC50 = 4.65 mg/mL. | FALGPA | nih.gov |

| Sambucus nigra | Extract in Ethosomes | 99.67% inhibition. | Not specified, but typical for this assay. | nih.gov |

Beyond screening crude extracts, research has focused on isolating and identifying the specific molecules responsible for collagenase inhibition. The FALGPA assay is instrumental in this process, guiding the fractionation of extracts to pinpoint active compounds.

A study on the moss Polytrichum formosum successfully isolated four compounds: ohioensin A, nor-ohioensin D, ohioensin C, and communin B. nih.govmdpi.com The inhibitory activity of each compound against collagenase was then quantified. Ohioensin A was the most potent, exhibiting an IC50 value of 71.99 µM, followed by nor-ohioensin D with an IC50 of 167.33 µM. mdpi.com The other two isolated compounds showed no significant activity, demonstrating the specificity of the molecular interactions required for inhibition. nih.govmdpi.com

Similarly, enzymatic hydrolysates of the seaweed Ulva australis were fractionated to identify bioactive peptides. mdpi.com Two peptides, Asn-Arg-Asp-Tyr (NRDY) and Arg-Asp-Arg-Phe (RDRF), were found to inhibit collagenase in a concentration-dependent manner, with IC50 values of 0.95 mM and 0.84 mM, respectively. mdpi.com

Endogenous Modulators of Collagenase Activity

In biological systems, particularly in humans, collagenase activity is tightly regulated by endogenous inhibitors, most notably the Tissue Inhibitors of Metalloproteinases (TIMPs). These proteins bind to active Matrix Metalloproteinases (MMPs), including collagenases, preventing the degradation of extracellular matrix components like collagen. While these endogenous modulators are critical for tissue homeostasis, their activity is typically characterized in assays using human MMPs and their natural substrates. The synthetic substrate FALGPA is primarily designed for assaying bacterial collagenases, which differ structurally and functionally from human MMPs. acs.org Therefore, direct interaction data between endogenous modulators like TIMPs and the FALGPA substrate is not a standard area of study.

Modulation of Enzyme Activity by Encapsulation and Immobilization Strategies

Controlling enzyme activity is crucial for various biotechnological and therapeutic applications. One advanced strategy involves the physical confinement of enzymes within protective matrices, which can modulate their catalytic function.

Biomimetically Mineralized Metal-Organic Frameworks for Enzyme Control

Metal-Organic Frameworks (MOFs) are highly porous materials that can be used to encapsulate biomolecules. A technique known as biomimetic mineralization allows for the formation of a protective MOF shell around an enzyme under physiological conditions. cdmf.org.br

Specifically, bacterial collagenase from Clostridium histolyticum has been successfully encapsulated within a zeolitic imidazolate framework-8 (ZIF-8), a zinc-based MOF known for its stability and biocompatibility. cdmf.org.brresearchgate.net In this process, the enzyme itself acts as a nucleating agent, concentrating the MOF precursors around it and facilitating the self-assembly of the crystalline shell. cdmf.org.br

Once immobilized within the ZIF-8 framework, the collagenase exhibits significantly limited catalytic activity. cdmf.org.brresearchgate.net The microporous structure of the ZIF-8 shell effectively prevents large substrates, and even smaller collagen-like peptides such as FALGPA, from accessing the enzyme's active site. cdmf.org.br The activity of collagenase@ZIF-8 was measured to be 0.009 U/mL, a dramatic reduction from the 0.111 U/mL activity of the free enzyme. researchgate.net This demonstrates that biomimetic mineralization is an effective strategy not only for immobilizing the enzyme but also for controlling its proteolytic activity. cdmf.org.br

The synthetic peptide N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly known as FALGPA, serves as a crucial substrate for assessing the enzymatic activity of collagenase. sigmaaldrich.comassaygenie.com Its structural resemblance to collagen allows it to be effectively cleaved by collagenase, and the rate of this hydrolysis can be monitored spectrophotometrically to determine enzyme activity. sigmaaldrich.com The modulation of this enzymatic process, particularly through inhibition, is a key area of research for controlling collagen degradation in various biomedical applications.

One common inhibitor used in studies involving FALGPA hydrolysis is 1,10-Phenanthroline. assaygenie.comamsbio.com This compound acts as a chelating agent, which is significant because collagenase is a zinc-dependent metalloproteinase. By binding to the zinc ions essential for the enzyme's catalytic activity, 1,10-Phenanthroline effectively inhibits the hydrolysis of FALGPA. This inhibitory mechanism is a classic example of non-competitive inhibition, where the inhibitor binds to a site other than the active site of the enzyme, thereby reducing its efficacy.

Another studied inhibitor of collagenase activity on FALGPA is Dialdehyde Cellulose (DAC). Research has shown that DAC acts as a non-competitive inhibitor of collagenase. uc.edu In one study, the introduction of DAC at increasing concentrations resulted in a decreased velocity of FALGPA hydrolysis without significantly altering the Michaelis-Menten constant (Km), which is characteristic of non-competitive inhibition. uc.edu The inhibition constant (Ki) for DAC was determined to be 34 µM. uc.edu This indicates that DAC effectively reduces the catalytic activity of collagenase on the FALGPA substrate. uc.edu

The kinetics of FALGPA hydrolysis by collagenase can be described by the Michaelis-Menten model. The Michaelis-Menten constant (Km) for the hydrolysis of FALGPA by bacterial collagenase has been reported to be 0.55 mM. uc.edu This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Table 1: Kinetic Parameters of Collagenase with FALGPA Substrate

| Parameter | Value | Description |

|---|---|---|

| Km | 0.55 mM | Michaelis-Menten constant, indicating the substrate concentration at half-maximal velocity. |

| Inhibitor | Dialdehyde Cellulose (DAC) | A non-competitive inhibitor of collagenase. |

| Ki | 34 µM | Inhibition constant for DAC, representing the concentration required to produce half-maximum inhibition. |

The study of such inhibitors is fundamental to developing strategies for modulating collagenase activity in therapeutic contexts, such as in the treatment of conditions characterized by excessive collagen degradation.

Characterization of Controlled Release and Activity Profiles of Encapsulated Collagenases

While direct studies detailing the use of FALGPA for the characterization of controlled release and activity profiles of encapsulated collagenases are not extensively available in the provided search results, the principles of the FALGPA assay are directly applicable to such research. The FALGPA assay provides a reliable and straightforward method to measure the amount of active collagenase released from an encapsulation system over time.

The process would typically involve encapsulating collagenase in a delivery vehicle, such as microspheres, hydrogels, or nanoparticles. These formulations are then placed in a buffer solution, and samples are withdrawn at various time points. The activity of the released collagenase in these samples can be quantified using the FALGPA assay.

The rate of FALGPA hydrolysis, measured by the decrease in absorbance at 345 nm, would directly correlate with the concentration of active collagenase released from the encapsulation matrix. sigmaaldrich.com This allows for the construction of a release profile, plotting active enzyme concentration versus time.

Table 2: Hypothetical Data for Controlled Release of Encapsulated Collagenase Measured by FALGPA Assay

| Time (hours) | Absorbance Change (ΔA345/min) | Released Active Collagenase (mU) |

|---|---|---|

| 1 | 0.015 | 0.028 |

| 6 | 0.050 | 0.094 |

| 12 | 0.085 | 0.160 |

| 24 | 0.120 | 0.226 |

| 48 | 0.150 | 0.283 |

| 72 | 0.160 | 0.302 |

This table presents a hypothetical data set to illustrate the expected trend. The calculation of released active collagenase would be based on a standard curve of known collagenase concentrations and their corresponding rates of FALGPA hydrolysis.

Furthermore, the FALGPA assay can be used to assess the stability of the encapsulated enzyme. By comparing the activity of the released collagenase to that of a non-encapsulated control over time, researchers can determine if the encapsulation process and the release environment affect the enzyme's structural integrity and catalytic function.

Spectrophotometric Assay Development and Optimization

Spectrophotometric assays using FALGPA are a cornerstone in collagenase research due to their simplicity and ability to provide real-time kinetic data. These assays rely on monitoring the change in absorbance as FALGPA is cleaved by the enzyme.

Continuous Monitoring of Absorbance Changes for Reaction Rate Determination (e.g., at 305 nm, 335 nm, 345 nm)

The hydrolysis of FALGPA by collagenase results in a decrease in absorbance that can be continuously monitored using a spectrophotometer. The specific wavelength used for monitoring can vary depending on the experimental conditions and FALGPA concentration. Studies have reported monitoring the decrease in absorbance at several wavelengths, including 345 nm, which is commonly used cdmf.org.brnih.govsigmaaldrich.comwindows.netsigmaaldrich.compsu.edu, 335 nm semanticscholar.orgoup.com, and 324 nm uc.edu. The molar extinction coefficient of FALGPA at 345 nm has been experimentally determined to be approximately 0.53 mM⁻¹cm⁻¹. sigmaaldrich.com At 305 nm, the extinction coefficient is reported as 24.70 mM⁻¹ cm⁻¹. nih.govscispace.com By continuously measuring the change in absorbance over time, the initial reaction velocity can be calculated, providing a direct measure of enzyme activity. nih.gov

Standardization and Validation of FALGPA Hydrolysis Units

To ensure consistency and comparability of results across different experiments and laboratories, the activity of collagenase is often expressed in standardized units based on FALGPA hydrolysis. One FALGPA hydrolysis unit is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25 °C and pH 7.5 in the presence of calcium ions. sigmaaldrich.comsigmaaldrich.comthomassci.comsigmaaldrich.comgenaxxon.comwalshmedicalmedia.com This definition provides a standardized benchmark for quantifying collagenase activity.

Development of High-Throughput Screening Assays

The spectrophotometric FALGPA assay is amenable to miniaturization and automation, making it suitable for high-throughput screening (HTS) of large libraries of potential collagenase inhibitors. The assay can be performed in multi-well plates, and the continuous monitoring of absorbance allows for rapid assessment of enzyme activity in the presence of numerous compounds. nih.govwindows.netabcam.com This enables efficient identification of lead compounds for further investigation.

Integration with Complementary Biochemical and Biophysical Assay Technologies

While spectrophotometric assays with FALGPA are valuable, integrating them with other biochemical and biophysical techniques can provide a more comprehensive understanding of enzyme-substrate and enzyme-inhibitor interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Screening of Inhibitors

Surface Plasmon Resonance (SPR) is a label-free technique that can be used to study the binding kinetics of molecules in real time. In the context of collagenase research, SPR can be employed to study the binding of collagenase to immobilized ligands, including FALGPA or collagen mimetics. lu.se SPR can also be used to screen for collagenase inhibitors by monitoring their binding to the enzyme. acs.org While FALGPA itself might exhibit low binding affinity in some SPR setups acs.org, SPR can be used in conjunction with FALGPA-based activity assays to correlate binding events with functional inhibition. acs.orgresearchgate.net

Fluorescence Resonance Energy Transfer (FRET) Assays for Enhanced Sensitivity and Specificity

Fluorescence Resonance Energy Transfer (FRET) assays offer enhanced sensitivity and specificity compared to traditional spectrophotometric methods, particularly for detecting low levels of enzyme activity or for high-throughput applications. acs.orgnih.govscispace.com Although FALGPA itself is a chromogenic substrate, FRET-based substrates incorporating collagenase cleavage sites have been developed. acs.orgnih.gov These substrates typically utilize a fluorophore and a quencher positioned such that fluorescence is quenched in the intact substrate and restored upon enzymatic cleavage. nih.gov While newer FRET substrates may offer higher sensitivity , FALGPA-based assays remain valuable due to their well-characterized parameters and compatibility with standard equipment. FRET assays can complement FALGPA assays by providing a more sensitive method for detecting collagenase activity or for screening inhibitors in complex biological samples. acs.org

In Vitro Experimental Models Utilizing FALGPA for Enzyme Functionality Studies

FALGPA serves as a valuable substrate in various in vitro models to assess the functionality of collagenolytic enzymes. Its synthetic nature and specific cleavage site make it a convenient tool for quantifying enzyme activity.

Assessment of Cell-Associated Collagenolytic Activity

FALGPA has been successfully employed to assess cell-associated collagenolytic activity in various microorganisms, such as Group B streptococci (GBS) and Streptococcus mutans nih.govusf.edunih.gov. Studies have demonstrated that these bacteria express cell-associated enzymes capable of degrading FALGPA nih.govusf.edu. For instance, cells of GBS USF704, a clinical isolate, were shown to hydrolyze FALGPA nih.gov. This hydrolysis was inhibited by agents like EDTA and 1,10-phenanthroline, suggesting the involvement of a metal-dependent enzyme, consistent with the characteristics of collagenases nih.govusf.edu. A modified FALGPA assay has been used to evaluate cell-associated collagenolytic activity without requiring sample purification, demonstrating its utility in clinical settings caymanchem.com. Crude GBS cell lysates also exhibited higher FALGPA hydrolytic activity compared to intact cells nih.gov.

Application in Studies of Cellular and Tissue Dissociation for Research Purposes

FALGPA is frequently used as a substrate to characterize the activity of collagenases employed in cellular and tissue dissociation procedures sigmaaldrich.cnsigmaaldrich.comcellsystems.euworthington-biochem.comcuni.czsigmaaldrich.com. Collagenases, often from Clostridium histolyticum, are enzyme mixtures used to break down the extracellular matrix (ECM) to isolate cells or study tissue structure sigmaaldrich.cnsigmaaldrich.comworthington-biochem.comcuni.cz. The ability of these enzyme preparations to cleave FALGPA is used as a measure of their collagenolytic activity sigmaaldrich.cnsigmaaldrich.com. Different types and blends of collagenases used for tissue dissociation are characterized, in part, by their FALGPA hydrolyzing activity sigmaaldrich.cncellsystems.euworthington-biochem.comsigmaaldrich.com. For example, Collagenase Type IV is described as having 0.5-5.0 FALGPA units/mg solid sigmaaldrich.com. Collagenase Type II is prepared to contain above normal FALGPA activity cellsystems.euworthington-biochem.com. The FALGPA assay provides a standardized method to quantify the peptidase activity of collagenases, which is distinct from their ability to degrade native collagen fibers sigmaaldrich.cnvitacyte.com. Studies optimizing tissue dissociation protocols, such as those for isolating pancreatic islets, have measured collagenase activity using the FALGPA method nih.govresearchgate.net. Lowering digestion temperature in tissue dissociation protocols has been shown to affect collagenase activity measured by the FALGPA method researchgate.net.

Here is a table summarizing some collagenase types and their associated FALGPA activity as reported in the search results:

| Collagenase Type/Blend | Description | FALGPA Activity (Units/mg solid) | Source |

| Type IV | Suitable for release of hepatocytes | 0.5-5.0 | sigmaaldrich.com |

| Type 6 (CLS-6) | Prepared to contain above normal collagenase, FALGPA, and Caseinase activities | ≥400 | cellsystems.euworthington-biochem.com |

| Type II | Prepared to contain above normal collagenase, FALGPA, and Caseinase activities | Not specified (above normal) | cellsystems.euworthington-biochem.comsigmaaldrich.com |

| Recombinant rColGH blend | Recombinant C. histolyticum collagenase G + H blend | 2.5 and 4.3 FALGPA U/mg protein | cuni.cz |

Enzymatic Degradation of Extracellular Matrix Components in Defined Systems

FALGPA serves as a model substrate for studying the enzymatic degradation of ECM components in defined in vitro systems tandfonline.com. Collagenases are key enzymes responsible for the remodeling and degradation of the ECM, particularly the fibrous collagen tandfonline.comnih.gov. By using FALGPA, researchers can assess the activity of collagenases in a controlled environment, allowing for the study of enzyme kinetics and the effects of various factors on degradation. The hydrolysis of FALGPA by collagenase from Clostridium histolyticum has been used to deduce the kinetic inhibition of the enzyme by substances like tannic acid tandfonline.com. This demonstrates how FALGPA can be used to understand the mechanisms of ECM component degradation at a molecular level in a simplified system.

Applications in Drug Discovery and Preclinical Development Research

FALGPA plays a significant role in the early stages of drug discovery and preclinical development, primarily as a tool for identifying and characterizing potential inhibitors of collagenases.

Screening for Potential Collagenase Inhibitors for Therapeutic Applications

Given the involvement of collagenases in various pathological conditions such as arthritis, cancer metastasis, and chronic wounds, the development of collagenase inhibitors is an active area of research tandfonline.comuniversiteitleiden.nl. FALGPA is widely used as a substrate in high-throughput screening assays to identify compounds that can inhibit collagenase activity caymanchem.comuniversiteitleiden.nlacs.orgmdpi.comnih.gov. The principle behind this application is that the hydrolysis of FALGPA by collagenase results in a measurable change (e.g., in absorbance), which is reduced in the presence of an inhibitor nih.gov. This allows researchers to screen large libraries of potential drug candidates efficiently. Studies have utilized FALGPA-based assays to identify novel inhibitory scaffolds and evaluate the potency of synthesized compounds against bacterial collagenases, such as those from Clostridium histolyticum caymanchem.comacs.orgacs.org. Natural products, such as plant extracts and isolated compounds like flavonoids, have also been screened for their collagenase inhibitory activity using FALGPA assays universiteitleiden.nlmdpi.comnih.gov. For example, extracts from Plectranthus species and compounds like quercetin-3-O-β-glucuronide have shown collagenase inhibitory activity when tested using FALGPA as the substrate universiteitleiden.nlnih.gov. The FALGPA assay provides a convenient and quantifiable method to determine the half-maximal inhibitory concentration (IC50) of potential inhibitors universiteitleiden.nl.

Rational Design and Optimization of Small Molecule Therapeutics Targeting Collagenolytic Enzymes

The rational design of small molecule therapeutics targeting collagenolytic enzymes, particularly bacterial collagenases, benefits significantly from an understanding of enzyme structure and substrate interaction. Crystal structures of the peptidase domains of clostridial collagenase isoforms, such as ColG, ColH, and ColT, provide a framework for designing specific test substrates and selective inhibitors. nih.govacs.orgresearchgate.net These structures reveal details about the active site, including the presence of a catalytic zinc ion and a calcium binding site, both crucial for full enzyme activity. nih.govresearchgate.net Loops near the active site act as a substrate selectivity filter, explaining the distinct activities of different collagenase isoforms. nih.govresearchgate.net

FALGPA plays a key role in this rational design process as a well-characterized substrate. Its hydrolysis by collagenase, specifically at the Leu-Gly bond, allows researchers to assess enzyme activity and understand substrate specificity. caymanchem.comcaymanchem.comsigmaaldrich.comcdmf.org.br Studies investigating the active site sequence specificity of collagenases have utilized methods like Proteomic Identification of protease Cleavage Sites (PICS) to profile both prime and non-prime cleavage sites, revealing preferences for specific amino acids at different positions (e.g., glycine (B1666218) in P3 and P1', proline at P2 and P2'). acs.org This detailed understanding of substrate recognition, facilitated by the use of substrates like FALGPA and advanced techniques, is crucial for the rational design of inhibitors that can effectively block the enzyme's active site. nih.govacs.orgresearchgate.net

Furthermore, FALGPA is used as a positive control in screening assays for identifying new inhibitory compounds. For instance, in the discovery of novel low-molecular-weight inhibitors targeting the peptidase domain of ColH, FALGPA was used in a surface plasmon resonance (SPR)-based binding assay to ensure the integrity of the immobilized enzyme. acs.org While FALGPA itself has low binding affinity and signal-to-noise ratio compared to some FRET substrates, its established use and commercial availability make it a standard for characterizing clostridial collagenase activity during the initial phases of inhibitor discovery and optimization. acs.org

Advanced Research Methodologies Employing Falgpa

Rational Design and Optimization of Small Molecule Therapeutics Targeting Collagenolytic Enzymes

The rational design of small molecule therapeutics targeting collagenolytic enzymes, particularly bacterial collagenases, benefits significantly from an understanding of enzyme structure and substrate interaction. Crystal structures of the peptidase domains of clostridial collagenase isoforms, such as ColG, ColH, and ColT, provide a framework for designing specific test substrates and selective inhibitors. nih.govacs.orgresearchgate.net These structures reveal details about the active site, including the presence of a catalytic zinc ion and a calcium binding site, both crucial for full enzyme activity. nih.govresearchgate.net Loops near the active site act as a substrate selectivity filter, explaining the distinct activities of different collagenase isoforms. nih.govresearchgate.net

FALGPA plays a key role in this rational design process as a well-characterized substrate. Its hydrolysis by collagenase, specifically at the Leu-Gly bond, allows researchers to assess enzyme activity and understand substrate specificity. caymanchem.comcaymanchem.comsigmaaldrich.comcdmf.org.br Studies investigating the active site sequence specificity of collagenases have utilized methods like Proteomic Identification of protease Cleavage Sites (PICS) to profile both prime and non-prime cleavage sites, revealing preferences for specific amino acids at different positions (e.g., glycine (B1666218) in P3 and P1', proline at P2 and P2'). acs.org This detailed understanding of substrate recognition, facilitated by the use of substrates like FALGPA and advanced techniques, is crucial for the rational design of inhibitors that can effectively block the enzyme's active site. nih.govacs.orgresearchgate.net

Furthermore, FALGPA is used as a positive control in screening assays for identifying new inhibitory compounds. For instance, in the discovery of novel low-molecular-weight inhibitors targeting the peptidase domain of ColH, FALGPA was used in a surface plasmon resonance (SPR)-based binding assay to ensure the integrity of the immobilized enzyme. acs.org While FALGPA itself has low binding affinity and signal-to-noise ratio compared to some FRET substrates, its established use and commercial availability make it a standard for characterizing clostridial collagenase activity during the initial phases of inhibitor discovery and optimization. acs.org

Preclinical Evaluation of Anti-Collagenase Agents in Model Systems

Preclinical evaluation of potential anti-collagenase agents often involves in vitro enzymatic assays utilizing FALGPA as the substrate to measure inhibitory activity. This method allows for the quantification of how effectively a compound inhibits collagenase activity by monitoring the reduction in FALGPA hydrolysis. cdmf.org.brcreativebiomart.netabcam.com The assay is typically performed in a buffered solution containing calcium ions, as calcium is required for collagenase activity. sigmaaldrich.com The decrease in absorbance at 345 nm over time in the presence of an inhibitor, compared to a control without the inhibitor, indicates the extent of collagenase inhibition. sigmaaldrich.comcdmf.org.brabcam.com

Various studies have employed the FALGPA assay to evaluate the anti-collagenase properties of different substances in preclinical settings. For example, the inhibitory effect of tannic acid (TA) on Clostridium histolyticum collagenase (ChC) activity has been studied using the hydrolysis of FALGPA. nih.gov Kinetic analysis based on FALGPA hydrolysis data revealed a selective competitive mode of inhibition by TA on ChC activity. nih.gov This demonstrates how FALGPA can be used to deduce the kinetics and mechanism of enzyme inhibition. Another study investigated the anti-collagenase activity of hydroxysafflor yellow A, a chemical ingredient from Carthamus tinctorius. archivesofmedicalscience.com Using FALGPA as the substrate, the study determined the IC50 value of hydroxysafflor yellow A against collagenase, indicating its inhibitory potential at a micromolar level. archivesofmedicalscience.com

Furthermore, plant extracts have been evaluated for their anti-collagenase activities using the FALGPA assay. A study assessing 21 plant extracts found that several exhibited significant anti-collagenase activities, with some showing over 75% inhibition. nih.gov The assay involved incubating the plant extracts with collagenase before adding FALGPA and measuring the reaction. nih.gov Similarly, studies on the anti-collagenase activity of genistein (B1671435) and epicatechin have utilized the FALGPA assay to compare their inhibitory effects and determine IC50 values. ui.ac.id

These preclinical evaluations, relying on the FALGPA-based assay, provide crucial data on the efficacy of potential anti-collagenase agents in inhibiting enzyme activity.

Table 1: Examples of Compounds Evaluated for Anti-Collagenase Activity Using FALGPA Assay

| Compound | Source/Type | Collagenase Inhibited | Key Finding (IC50 or % Inhibition) | PubChem CID |

| Tannic Acid | Natural Product | Clostridium histolyticum | 99% inhibition against degradation of collagen nih.gov | 161719 |

| Hydroxysafflor yellow A | Natural Product | Collagenase (from Sigma) | IC50 = 78.81 µg/ml archivesofmedicalscience.com | 5281772 |

| Dialdehyde (B1249045) Cellulose (B213188) (DAC) | Modified Cellulose | Collagenase | Ki = 34 µM (non-competitive inhibition) uc.edu | Not readily available |

| Epicatechin | Natural Product | Collagenase | IC50 = 79.08 ± 3.46 ui.ac.id | 72276 |

| Genistein | Natural Product | Collagenase | IC50 = 98.74 ± 4.25 ui.ac.id | 5280342 |

| Plant Extracts (various) | Natural Products | Clostridium histolyticum | Up to 75% inhibition nih.gov | See Ref nih.gov |

Table 2: Chemical Information for FALGPA

| Property | Value | Source |

| Formal Name | N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl-L-alanine, trifluoroacetate (B77799) salt caymanchem.commedkoo.com | caymanchem.commedkoo.com |

| Synonyms | 2-Furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine, 2-Furanacryloyl-Leu-Gly-Pro-Ala-OH caymanchem.commedkoo.com | caymanchem.commedkoo.com |

| Peptide Sequence | Fa-LGPA-OH (Fa = furanacryloyl) caymanchem.com | caymanchem.com |